molecular formula C5H6BrN3 B2727631 3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 1540389-59-0

3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No. B2727631
CAS RN: 1540389-59-0
M. Wt: 188.028
InChI Key: BTPCIRMLTUIDND-UHFFFAOYSA-N
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Description

3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is a chemical compound with the CAS Number: 1540389-59-0 . It has a molecular weight of 188.03 . The IUPAC name for this compound is 3-bromo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BrN3/c6-5-8-7-4-2-1-3-9(4)5/h1-3H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 188.03 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Insights

The compound 3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole serves as a key intermediate in the synthesis of complex heterocyclic frameworks. One such application involves the synthesis of Pyrrolotriazoloisoquinoline frameworks through intramolecular Cu-mediated or free radical arylation of triazoles. This process yields novel fluorescent fused polyheterocycles containing pyrrole and 1,2,4-triazole moieties, highlighting the compound's utility in creating new fluorescent molecules for potential applications in imaging and sensing technologies (Funt et al., 2017).

Biological Activity and Molecular Docking

Compounds derived from the 1,2,4-triazole structure, similar to this compound, have been studied for their potential biological activities. Research on the synthesis, structure, and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives containing pyrrole and indole fragments indicates these compounds' potential in influencing kinase activity of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase through molecular docking studies (Hotsulia, 2019).

Chemical Transformations and Reactivity

The structure and reactivity of this compound are crucial for understanding its role in various chemical transformations. Studies on the synthesis and transformations of pyrrole- and 1,2,4-triazole-containing ensembles demonstrate the versatility of such compounds in generating NHCs (N-heterocyclic carbenes) and facilitating ring-opening reactions, which are foundational for developing novel chemical entities with potential applications across materials science and pharmaceutical research (Funt et al., 2016).

Antimicrobial Activities

Derivatives of 1,2,4-triazoles, akin to this compound, exhibit significant antimicrobial activities. The study on substituent effects on the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinones underscores the potential of triazole-containing compounds in expanding the spectrum of antibiotic activity to include fastidious Gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis, showcasing the relevance of this compound derivatives in addressing current challenges in antimicrobial resistance (Genin et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-8-7-4-2-1-3-9(4)5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPCIRMLTUIDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1540389-59-0
Record name 3-bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
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